

The Biological Activity of CCTH-methylpropionamide (S-23): A Technical Guide

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Compound of Interest

Compound Name: S-23;S23;CCTH-methylpropionamide

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Introduction

CCTH-methylpropionamide, more commonly known as S-23, is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). As a member of the aryl-propionamide class of SARMs, S-23 has demonstrated significant anabolic effects on muscle and bone tissue with a greater degree of tissue selectivity compared to traditional anabolic androgenic steroids (AAS). This document provides a comprehensive overview of the biological activity of S-23, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used to characterize its activity.

Mechanism of Action

S-23 exerts its biological effects by acting as a full agonist of the androgen receptor (AR). With a high binding affinity for the AR, S-23 competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for receptor binding. Upon binding, the S-23/AR complex undergoes a conformational change, translocates to the cell nucleus, and binds to androgen response elements (AREs) on target genes. This interaction modulates the transcription of genes involved in anabolic and androgenic processes. The tissue selectivity of S-23 is attributed to its differential interaction with co-regulator proteins in various tissues, leading to a more favorable anabolic-to-androgenic ratio compared to non-selective androgens.

Quantitative Biological Activity

The preclinical efficacy of S-23 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity, oral bioavailability, and dose-dependent effects on anabolic and androgenic tissues in rat models.

Parameter	Value	Reference
Binding Affinity (K _i)	1.7 nM	[1]
Oral Bioavailability	96%	

Table 1: In Vitro Binding Affinity and Oral Bioavailability of S-23.

Tissue	ED50 (mg/day)	E _{max} (% of intact control)	Reference
Levator Ani Muscle (Anabolic)	0.079 ± 0.010	129 ± 4	[1]
Prostate (Androgenic)	0.43 ± 0.18	138 ± 21	[1]
Seminal Vesicles (Androgenic)	0.41 ± 0.007	144 ± 1	[1]

Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Castrated Male Rats. ED50 represents the dose required to produce 50% of the maximal effect, and E_{max} represents the maximum effect observed.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of S-23 for the androgen receptor.

Methodology:

- Receptor Source: Androgen receptors are typically obtained from the ventral prostate of male rats.

- Radioligand: A radiolabeled androgen, such as $[3H]$ mibolerone, is used as the competitor.
- Procedure:
 - A constant concentration of the radioligand is incubated with the androgen receptor preparation.
 - Increasing concentrations of S-23 (or other test compounds) are added to compete for binding to the receptor.
 - The reaction is allowed to reach equilibrium.
 - Bound and free radioligand are separated using a method such as filtration.
 - The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of S-23 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

In Vitro Transcriptional Activation Assay

Objective: To determine the functional activity of S-23 as an agonist or antagonist of the androgen receptor.

Methodology:

- Cell Line: A mammalian cell line that does not endogenously express the androgen receptor, such as CV-1 cells, is used.
- Transfection: The cells are co-transfected with two plasmids:
 - An expression vector containing the human androgen receptor gene.
 - A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
- Procedure:

- Transfected cells are treated with varying concentrations of S-23.
- The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
- The cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The dose-response curve for S-23-induced luciferase activity is plotted to determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy (Emax).

In Vivo Hershberger Assay

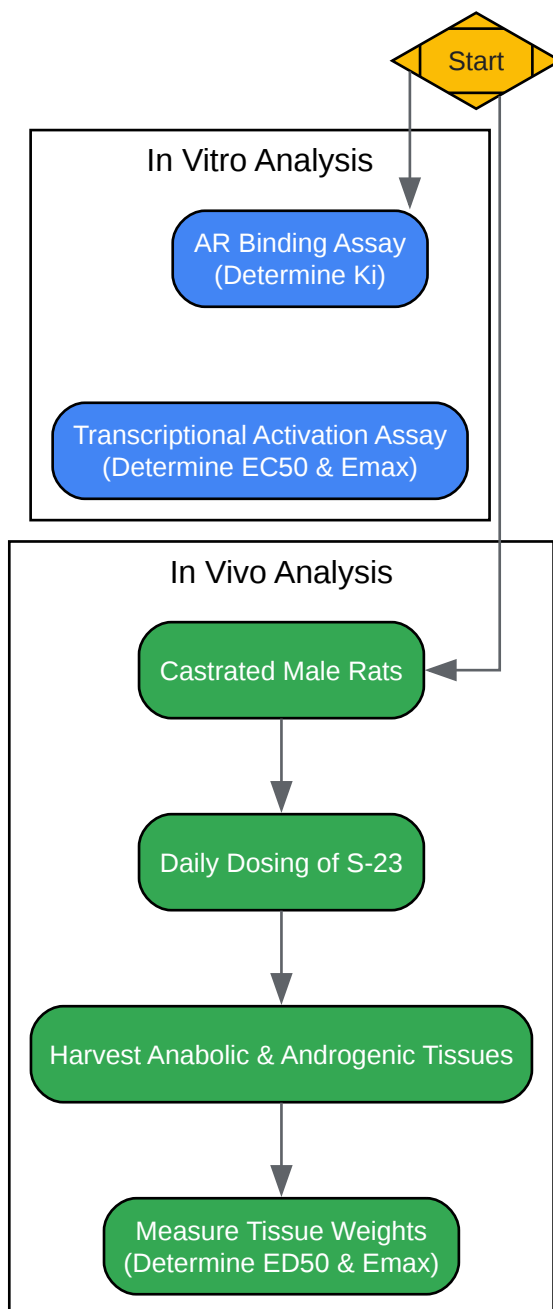
Objective: To assess the anabolic and androgenic activity of S-23 in a living organism.

Methodology:

- Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous compounds.
- Dosing: S-23 is administered daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:
 - Anabolic indicator: Levator ani muscle.
 - Androgenic indicators: Ventral prostate and seminal vesicles.
- Data Analysis: The weights of the androgen-responsive tissues in the S-23 treated groups are compared to those of the vehicle control and positive control groups to determine the dose-dependent anabolic and androgenic effects.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Androgen Receptor Signaling Pathway of CCTH-methylpropionamide (S-23).



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Caption: Preclinical Experimental Workflow for S-23 Characterization.

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References

- 1. epa.gov [epa.gov]
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